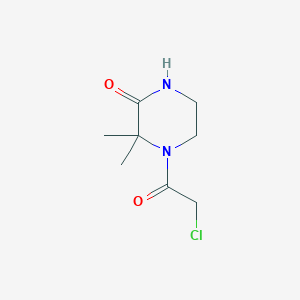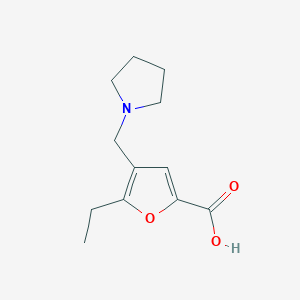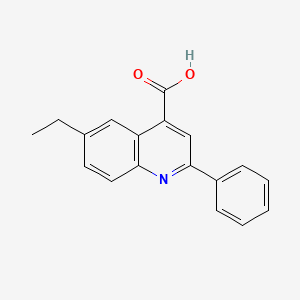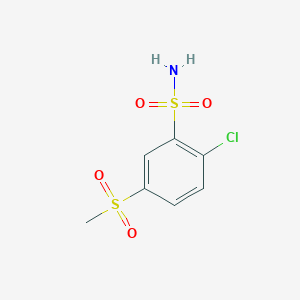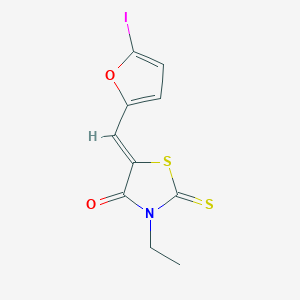![molecular formula C12H10ClNO2S B1621262 1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone CAS No. 339104-67-5](/img/structure/B1621262.png)
1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
Overview
Description
“1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone” is a chemical compound with the empirical formula C12H10ClNO2S . It has a molecular weight of 267.73 . This compound is used in proteomics research .
Molecular Structure Analysis
The SMILES string of this compound isO=C(C)C1=CC=CC(OCC2=CN=C(Cl)S2)=C1 . This represents the structure of the molecule in a linear format. The InChI string is 1S/C12H10ClNO2S/c1-8(15)9-3-2-4-10(5-9)16-7-11-6-14-12(13)17-11/h2-6H,7H2,1H3 , which provides a more detailed representation of the molecular structure. Physical And Chemical Properties Analysis
This compound is a solid . As mentioned earlier, it has a molecular weight of 267.73 .Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been reported to exhibit diverse biological activities .
Mode of Action
Molecules containing a thiazole ring are known to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Biochemical Pathways
Thiazole-containing molecules have been reported to activate or inhibit various biochemical pathways .
Result of Action
Thiazole-containing molecules have been reported to exhibit diverse biological activities .
Advantages and Limitations for Lab Experiments
CTME has several advantages for laboratory experiments. It is relatively easy to synthesize and is available in a variety of forms, making it easy to work with. Additionally, CTME has a wide range of potential applications, making it a useful compound for a variety of scientific research. However, CTME also has some limitations. It is a relatively new compound, and its exact mechanism of action is not yet fully understood. Additionally, its effects on humans have not yet been studied in detail.
Future Directions
The potential applications of CTME are numerous, and there are a variety of future directions that can be taken. Further research could be done to better understand the exact mechanism of action of CTME, as well as to explore its potential as an antimicrobial, anti-cancer, anti-inflammatory, and antioxidant agent. Additionally, CTME could be studied for its potential applications in the development of new drugs and treatments, as well as for its potential use in the development of new materials. Finally, further research could be done to investigate the safety and efficacy of CTME in humans.
Scientific Research Applications
CTME has been studied extensively in the fields of biochemistry, microbiology, and pharmacology. In biochemistry, CTME has been found to be a useful inhibitor of enzymes involved in the biosynthesis of DNA and RNA. In microbiology, CTME has been found to be an effective antimicrobial agent against a variety of bacteria, fungi, and viruses. In pharmacology, CTME has been studied for its potential anti-cancer, anti-inflammatory, and antioxidant properties.
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . The hazard statements are H302 - H319, which mean it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 - P337 + P313, which include wearing protective gloves/eye protection, rinsing mouth if swallowed, and rinsing cautiously with water for several minutes if it gets in the eyes .
properties
IUPAC Name |
1-[3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-8(15)9-3-2-4-10(5-9)16-7-11-6-14-12(13)17-11/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQDYUIPLDLTSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=CN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377425 | |
| Record name | 1-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
339104-67-5 | |
| Record name | 1-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide](/img/structure/B1621180.png)




